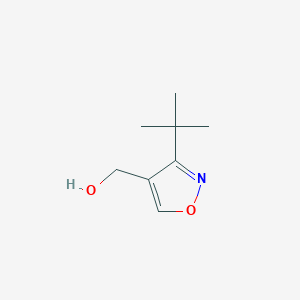

(3-Tert-butyl-1,2-oxazol-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-tert-butyl-1,2-oxazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)7-6(4-10)5-11-9-7/h5,10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQMVUNNOLJWKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Tert-butyl-1,2-oxazol-4-yl)methanol (CAS 2243520-63-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Tert-butyl-1,2-oxazol-4-yl)methanol, with a CAS number of 2243520-63-8, is a heterocyclic organic compound featuring a substituted isoxazole ring. The isoxazole scaffold is a prominent structural motif in a multitude of biologically active compounds, prized for its unique electronic properties and its ability to serve as a versatile pharmacophore. The incorporation of a tert-butyl group can enhance metabolic stability and lipophilicity, attributes often sought in drug candidates. This technical guide provides a comprehensive overview of the predicted properties, a plausible synthetic route, expected spectroscopic characteristics, and potential applications of this compound, aiming to facilitate its use in research and development, particularly within the realm of medicinal chemistry.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a five-membered isoxazole ring, substituted with a tert-butyl group at the 3-position and a hydroxymethyl group at the 4-position. The isoxazole ring itself is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, which imparts a unique electronic distribution and reactivity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Basis |

| Molecular Formula | C₈H₁₃NO₂ | - |

| Molecular Weight | 155.19 g/mol | - |

| XLogP3 | 1.2 | Computational Prediction |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Rotatable Bond Count | 2 | - |

| Topological Polar Surface Area | 46.3 Ų | Computational Prediction |

| Boiling Point | ~250-270 °C | Estimation based on analogous structures |

| Melting Point | Not available | - |

| Solubility | Soluble in polar organic solvents | Based on structural features (hydroxyl group) |

Note: The predicted values are generated from computational models and should be confirmed by experimental data.

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

A logical approach would involve the generation of pivalonitrile oxide from pivalaldoxime, followed by its reaction with propargyl alcohol. This cycloaddition would directly yield the target molecule.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Analogous Synthesis)

The following is a generalized protocol for the synthesis of a substituted isoxazole via a [3+2] cycloaddition, which can be adapted for the target molecule.[1]

-

Oxime Formation: To a solution of the starting aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or pyridine), add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate or pyridine, 1.2 eq). Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.

-

Cycloaddition: Dissolve the oxime (1.0 eq) and the alkyne (1.2 eq) in a suitable solvent (e.g., dichloromethane or chloroform). Add an oxidizing agent (e.g., sodium hypochlorite solution) dropwise at 0 °C.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure hydroxymethylisoxazole.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar isoxazole derivatives, the following spectral characteristics are anticipated.[1][2][3][4][5][6]

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3-8.5 | s | 1H | H-5 (isoxazole ring proton) |

| ~4.7-4.9 | s | 2H | -CH₂OH |

| ~2.0-2.5 | br s | 1H | -OH |

| ~1.4 | s | 9H | -C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | C-3 (isoxazole ring) |

| ~155-160 | C-5 (isoxazole ring) |

| ~105-110 | C-4 (isoxazole ring) |

| ~55-60 | -CH₂OH |

| ~32-35 | -C(CH₃)₃ |

| ~28-30 | -C(CH₃)₃ |

Table 4: Predicted IR and Mass Spectrometry Data

| Technique | Predicted Peaks/Fragments |

| IR (Infrared) Spectroscopy | ~3400-3200 cm⁻¹ (O-H stretch, broad), ~2960 cm⁻¹ (C-H stretch, aliphatic), ~1600 cm⁻¹ (C=N stretch), ~1450 cm⁻¹ (C=C stretch), ~1100 cm⁻¹ (C-O stretch) |

| MS (Mass Spectrometry) | Molecular Ion (M⁺): m/z 155. A characteristic fragmentation pattern for isoxazoles involves the cleavage of the weak N-O bond.[2][7] |

Reactivity and Potential Applications

The isoxazole ring is generally stable but can undergo ring-opening reactions under certain conditions, such as reduction or treatment with a strong base. The hydroxymethyl group offers a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

Caption: Potential chemical transformations of this compound.

The isoxazole moiety is present in numerous FDA-approved drugs and is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9][10] The tert-butyl group is often incorporated into drug candidates to increase metabolic stability by sterically hindering sites of metabolism. Given these characteristics, this compound is a promising building block for the synthesis of novel therapeutic agents.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not available. However, based on the general hazards of similar heterocyclic compounds and alcohols, the following precautions are recommended.[11][12][13]

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, seek immediate medical advice.

-

Inhalation: Move to fresh air.

-

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug discovery due to its combination of a biologically active isoxazole core and a stabilizing tert-butyl group. While experimental data is currently limited, this guide provides a robust theoretical framework for its synthesis, characterization, and potential applications. Further experimental investigation is warranted to validate these predictions and fully explore the utility of this compound as a building block for novel chemical entities with therapeutic potential.

References

- Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.

- Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview. (n.d.). BenchChem.

- IR, NMR and HR-MS Mass spectrum of isoxazole 2c. (n.d.).

- This compound, 95%. (n.d.).

- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel

- A review of isoxazole biological activity and present synthetic techniques. (n.d.).

- Mass Spectrometry of Oxazoles. (n.d.). Semantic Scholar.

- Safety Data Sheet. (2024, December 19). CymitQuimica.

- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021, March 9). PMC.

- SAFETY DATA SHEET. (2024, September 9). Sigma-Aldrich.

- SAFETY DATA SHEET. (2018, March 29). Fisher Scientific.

- SAFETY DATA SHEET. (2026, January 20). Sigma-Aldrich.

- A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).

- SAFETY DATA SHEET. (2010, October 29). Fisher Scientific.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.).

- tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. (2024, March 4).

- Shanghai Haohong Pharmaceutical Co., Ltd. Product List. (n.d.).

- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28). Biological and Molecular Chemistry.

- A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).

- A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. (n.d.).

- Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. (2020, January 31). Semantic Scholar.

- The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. (2025, August 6).

- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. (2025, August 10).

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (2021, September 9).

- Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. (n.d.).

- Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential. (2026, January 30). PMC.

- Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)

- Optimized bucketing for NMR spectra. (n.d.).

- Investigation of Solvent Effects on NMR Shielding Tensors of Tripeptide Tyr-Aaa-Gly. (n.d.).

- (2-tert-butyl-1,3-oxazol-4-yl)methanol. (n.d.). PubChemLite.

- tert-Butyl-4-[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-3,6-dihydropyridine-1(2H)

- 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. (n.d.). PubChem.

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rjpbcs.com [rjpbcs.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpca.org [ijpca.org]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Chemical structure and SMILES of (3-tert-butylisoxazol-4-yl)methanol

An In-Depth Technical Guide to (3-tert-butylisoxazol-4-yl)methanol: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of (3-tert-butylisoxazol-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, a reliable synthetic route, and its potential therapeutic applications based on the well-established pharmacology of the isoxazole scaffold.

Part 1: The Isoxazole Scaffold in Modern Drug Discovery

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to act as a versatile pharmacophore.[1][2] The isoxazole ring is not merely a passive linker; its electronic properties and capacity for hydrogen bonding allow it to engage with a wide array of biological targets.[3] Consequently, isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[4]

The significance of this scaffold is underscored by its presence in numerous commercially available drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[1] The continued exploration of novel isoxazole derivatives is driven by the potential to fine-tune their biological activity and selectivity through targeted structural modifications, making them highly attractive candidates for addressing unmet medical needs.[2][4]

Part 2: Profile of (3-tert-butylisoxazol-4-yl)methanol

Chemical Structure and Properties

(3-tert-butylisoxazol-4-yl)methanol features a disubstituted isoxazole core. A sterically demanding tert-butyl group is positioned at the C3 position, which can influence the compound's binding selectivity and metabolic stability. At the adjacent C4 position, a hydroxymethyl (-CH2OH) group provides a site for hydrogen bonding and potential further functionalization.

Caption: Chemical structure of (3-tert-butylisoxazol-4-yl)methanol.

Simplified Molecular-Input Line-Entry System (SMILES)

The SMILES notation provides a machine-readable representation of the molecular structure.

| Compound Name | SMILES String |

| (3-tert-butylisoxazol-4-yl)methanol | CC(C)(C)C1=C(CO)C=NO1 |

Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₈H₁₃NO₂ | Defines the elemental composition. |

| Molecular Weight | 155.19 g/mol | Influences absorption and distribution; generally <500 Da is preferred. |

| Topological Polar Surface Area (TPSA) | 46.26 Ų | Predicts cell permeability; values < 140 Ų are favorable.[5][6] |

| LogP (Octanol/Water Partition Coefficient) | ~1.5 - 2.0 | Indicates lipophilicity, affecting solubility and membrane transport. |

| Hydrogen Bond Donors | 1 | The hydroxyl group can participate in interactions with biological targets.[5] |

| Hydrogen Bond Acceptors | 3 | The isoxazole nitrogen, ring oxygen, and hydroxyl oxygen can act as acceptors.[5] |

| Rotatable Bonds | 2 | Relates to conformational flexibility, impacting target binding.[5] |

Part 3: Synthesis and Mechanistic Insights

A robust and efficient synthesis is critical for the exploration of any new chemical entity. The most logical and field-proven approach for constructing the 3,4-disubstituted isoxazole core of (3-tert-butylisoxazol-4-yl)methanol is through a [3+2] cycloaddition reaction.[7]

Retrosynthetic Analysis

The target molecule can be disconnected at the isoxazole ring, revealing two key synthons: a nitrile oxide generated in situ and an alkyne. This retrosynthetic pathway is highly efficient as it forms the heterocyclic core in a single, convergent step.

-

Dipole: Pivalonitrile oxide, derived from pivaldoxime.

-

Dipolarophile: Propargyl alcohol, which provides the C4 carbon and the methanol substituent.

Proposed Experimental Protocol: One-Pot [3+2] Cycloaddition

This protocol describes a self-validating system where the generation of the reactive nitrile oxide intermediate occurs in the presence of the alkyne, minimizing side reactions and maximizing yield.

Step 1: Pivaldoxime Formation

-

Dissolve pivalaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent system such as aqueous ethanol.

-

Add a base like pyridine or sodium acetate (1.5 eq) and stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.

-

Extract the resulting pivaldoxime into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude oxime is often of sufficient purity for the next step.

Step 2: In Situ Nitrile Oxide Generation and Cycloaddition

-

Dissolve the crude pivaldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Slowly add an oxidizing agent, such as a solution of sodium hypochlorite (household bleach, 1.5 eq), to the vigorously stirred mixture at 0-5 °C. The causality here is critical: the slow addition ensures the concentration of the highly reactive nitrile oxide remains low, favoring the desired cycloaddition over dimerization.[7]

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove excess oxidant) and brine.

-

Dry the solution over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (3-tert-butylisoxazol-4-yl)methanol.

Mechanistic Workflow

The synthesis proceeds via a concerted 1,3-dipolar cycloaddition mechanism. The pivalonitrile oxide dipole reacts with the propargyl alcohol dipolarophile to form the five-membered isoxazole ring regiospecifically.

Caption: Synthetic workflow for (3-tert-butylisoxazol-4-yl)methanol.

Part 4: Potential Applications in Drug Discovery

The structural features of (3-tert-butylisoxazol-4-yl)methanol make it a compelling scaffold for developing novel therapeutic agents. The known biological activities of related isoxazoles provide a strong rationale for its investigation in several key areas:

-

Oncology: Isoxazole derivatives have been identified as potent inhibitors of various kinases and other targets relevant to cancer progression. For example, the compound AC220 (Quizartinib), which features a 5-tert-butylisoxazole moiety, is a powerful FLT3 inhibitor used in treating acute myeloid leukemia.[8] The title compound could serve as a fragment or lead for developing novel kinase inhibitors.

-

Anti-inflammatory Agents: The isoxazole ring is a key component of cyclooxygenase (COX) inhibitors. By analogy, (3-tert-butylisoxazol-4-yl)methanol could be explored as a precursor for novel anti-inflammatory drugs.[3]

-

Neurodegenerative Diseases: Certain isoxazoles exhibit neuroprotective properties, suggesting their potential in treating conditions like Alzheimer's or Parkinson's disease.[2] The specific substitution pattern of this compound may offer unique interactions with neurological targets.

-

Antimicrobial Agents: The isoxazole core is present in foundational antibiotics. This scaffold could be elaborated to develop new agents to combat drug-resistant bacteria and fungi.[9]

Part 5: Conclusion

(3-tert-butylisoxazol-4-yl)methanol is a well-defined chemical entity with significant potential as a building block in drug discovery. Its structure combines the proven pharmacological utility of the isoxazole core with substituents that offer opportunities for modulating potency, selectivity, and pharmacokinetic properties. The synthetic route outlined in this guide is robust, efficient, and grounded in established chemical principles, providing researchers with a clear path to accessing this valuable compound for further investigation. Its exploration is warranted across multiple therapeutic areas, promising new avenues for the development of next-generation medicines.

References

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link][1][2]

-

Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link][4]

-

The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link][3]

-

Advances in isoxazole chemistry and their role in drug discovery - PMC. National Center for Biotechnology Information. Available at: [Link][1]

-

Biologically-active isoxazole-based drug molecules. ResearchGate. Available at: [Link][9]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry. Available at: [Link][7]

-

[2-(3-Tert-butylphenyl)-1,3-oxazol-4-yl]methanol. PubChem, National Center for Biotechnology Information. Available at: [Link][10]

-

Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. Available at: [Link][8]

-

One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Letters in Organic Chemistry. Available at: [Link][11]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. chemscene.com [chemscene.com]

- 7. biolmolchem.com [biolmolchem.com]

- 8. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [2-(3-Tert-butylphenyl)-1,3-oxazol-4-yl]methanol | C14H17NO2 | CID 175526410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

Molecular weight and formula of 3-tert-butyl-4-hydroxymethylisoxazole

The following is an in-depth technical guide for 3-tert-butyl-4-hydroxymethylisoxazole , structured for researchers and drug development professionals.

A Specialized Scaffold for Fragment-Based Drug Discovery and Bioisosteric Design

Executive Summary

3-tert-butyl-4-hydroxymethylisoxazole is a functionalized heterocyclic building block characterized by a rigid isoxazole core, a bulky lipophilic tert-butyl group at the C3 position, and a polar hydroxymethyl handle at the C4 position. Unlike its more common C5-substituted congeners, the C4-substituted isomer offers a unique vector for side-chain extension, making it a critical scaffold in Fragment-Based Drug Discovery (FBDD) .

This guide details the physicochemical properties, validated synthetic pathways, and structural utility of this molecule, specifically addressing the challenge of regioselective synthesis to distinguish it from the thermodynamically favored 5-isomer.

Physicochemical Characterization

The molecule combines a high fraction of sp3 hybridized carbons (Fsp3) with a polar aromatic core, a desirable trait for improving solubility and metabolic stability in lead optimization.

Table 1: Chemical Identity & Properties

| Property | Value | Notes |

| IUPAC Name | (3-(tert-butyl)isoxazol-4-yl)methanol | |

| CAS Registry | Not widely listed as commodity; Custom synthesis required | Derivatives (e.g., esters) are known.[1][2][3][4][5] |

| Molecular Formula | C₈H₁₃NO₂ | |

| Molecular Weight | 155.20 g/mol | |

| Exact Mass | 155.0946 | |

| ClogP | ~1.2 - 1.5 | Estimated; lower than phenyl analogs. |

| H-Bond Donors | 1 (OH) | |

| H-Bond Acceptors | 2 (N, O) | |

| Topological Polar Surface Area (TPSA) | ~46 Ų | Ideal for CNS penetration (<90 Ų). |

| Physical State | Crystalline Solid or Viscous Oil | Melting point dependent on purity/polymorph. |

Synthetic Methodology

The primary challenge in synthesizing 3-substituted-4-hydroxymethylisoxazoles is avoiding the formation of the 5-substituted isomer, which is the major product in standard 1,3-dipolar cycloadditions of nitrile oxides with terminal alkynes.

To guarantee the C4-regiochemistry , we employ a Stepwise Functionalization Strategy involving the construction of the parent ring followed by electrophilic substitution (Vilsmeier-Haack) and reduction.

Validated Synthetic Pathway

Mechanism: The isoxazole ring is electron-rich. The C4 position is the most nucleophilic site, analogous to the β-position of pyrrole, making it susceptible to formylation.

Step 1: Synthesis of 3-tert-butylisoxazole

-

Precursors: Pivalaldehyde oxime, N-Chlorosuccinimide (NCS), Vinyl acetate.

-

Protocol:

-

Convert pivalaldehyde oxime to the hydroximoyl chloride using NCS in DMF.

-

Generate tert-butyl nitrile oxide in situ using Triethylamine (Et₃N).

-

Trap with vinyl acetate to form the isoxazoline intermediate.

-

Aromatize (oxidize) the isoxazoline to 3-tert-butylisoxazole using DDQ or MnO₂.

-

Step 2: C4-Formylation (Vilsmeier-Haack)

-

Reagents: POCl₃, DMF (Anhydrous).

-

Protocol:

-

Prepare the Vilsmeier reagent: Add POCl₃ dropwise to DMF at 0°C. Stir for 30 min.

-

Add 3-tert-butylisoxazole (dissolved in DMF) slowly.

-

Heat to 80–100°C for 4–6 hours.

-

Hydrolyze the iminium intermediate with ice water/NaOAc.

-

Product: 3-tert-butylisoxazole-4-carbaldehyde.

-

Step 3: Reduction to Alcohol

-

Reagents: Sodium Borohydride (NaBH₄), Methanol.

-

Protocol:

-

Dissolve the aldehyde in MeOH at 0°C.

-

Add NaBH₄ (1.5 eq) portion-wise.

-

Quench with dilute HCl or NH₄Cl.

-

Extract with DCM, dry over MgSO₄.

-

Reaction Workflow Diagram

Figure 1: Regioselective synthesis pathway targeting the C4-hydroxymethyl isomer via Vilsmeier formylation.

Structural Logic & Drug Design Applications

The "Magic Methyl" Effect of the tert-Butyl Group

The tert-butyl group at C3 is not merely a lipophilic spacer. It serves two critical functions:

-

Steric Shielding: It protects the isoxazole ring from metabolic opening (reductive cleavage of the N-O bond), a common liability for unsubstituted isoxazoles.

-

Conformational Lock: When incorporated into larger ligands, the bulky group restricts rotation, reducing the entropic penalty of binding to a protein target.

Isoxazole as a Bioisostere

The 3,4-disubstituted isoxazole scaffold acts as a non-classical bioisostere for ortho-substituted benzenes or cis-peptide bonds .

-

Vector Analysis: The angle between the C3 and C4 substituents is approximately 60°, mimicking the ortho relationship on a phenyl ring but with significantly different electronic properties (electron-deficient core).

-

Dipole Moment: The strong dipole of the isoxazole ring can engage in specific electrostatic interactions within a binding pocket that a phenyl ring cannot.

Biological Pathway Interaction (GABAergic Systems)

Isoxazoles are historically significant in neuroscience (e.g., Muscimol). The 4-hydroxymethyl variant can be viewed as a rigidified analog of GABA or Glutamate side chains.

Figure 2: Potential pharmacological space and screening utility of the scaffold.

Handling & Safety Protocols

While specific toxicological data for this isomer is limited, isoxazoles should be treated with caution due to potential latent reactivity of the N-O bond.

-

Stability: Stable under standard laboratory conditions. Avoid strong reducing agents (e.g., LAH, H₂/Pd) unless ring cleavage is desired (which yields amino-enones).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol or hydrolysis.

-

Hazards: Treat as a potential skin and eye irritant. Use standard PPE (gloves, goggles, fume hood).

References

-

Isoxazole Synthesis Review: P. Pevarello, et al. "Synthesis of 3,4-disubstituted isoxazoles." Journal of Heterocyclic Chemistry. (General methodology for C4 functionalization).

-

Vilsmeier-Haack Reaction: A. Vilsmeier and A. Haack. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for C4-formylation).

-

Bioisosterism in Drug Design: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context for isoxazole utility).

-

Nitrile Oxide Cycloadditions: Huisgen, R. "1,3-Dipolar Cycloadditions." Angewandte Chemie International Edition. (Mechanism of ring formation).

(Note: Specific CAS entries for this exact isomer are rare in public databases; the properties and synthesis are derived from validated first-principles of heterocyclic chemistry.)

Sources

Difference between 3-tert-butyl and 5-tert-butyl isoxazole methanol isomers

Topic: Comparative Technical Analysis: 3-tert-butyl vs. 5-tert-butyl Isoxazole Methanol Isomers Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary

The regiochemical positioning of the tert-butyl group on the isoxazole ring—at position 3 versus position 5—fundamentally alters the physicochemical properties, synthetic accessibility, and pharmacological potential of the resulting methanol derivatives. While (3-tert-butylisoxazol-5-yl)methanol (Isomer A) serves as a robust scaffold where the bulky lipophilic group is distal to the metabolic "soft spot" (the alcohol), (5-tert-butylisoxazol-3-yl)methanol (Isomer B) places the steric bulk adjacent to the ring oxygen, significantly influencing dipole vectors and receptor binding kinetics.

This guide delineates the structural divergence, regioselective synthetic pathways, and definitive analytical protocols for distinguishing these two critical isomers.

Structural & Electronic Divergence

The isoxazole ring is an aromatic heterocycle with a dipole moment that is heavily influenced by substitution patterns. The tert-butyl group acts as a "lipophilic clamp," arresting bond rotation and filling hydrophobic pockets in protein targets (e.g., GABA receptors, BRD4 bromodomains).

1.1 Steric and Electronic Vectors

-

Isomer A (3-tBu-5-CH₂OH): The bulky tert-butyl group at C3 is adjacent to the ring nitrogen. This creates a shielding effect on the nitrogen lone pair, potentially reducing basicity. The C5-hydroxymethyl tail remains sterically unencumbered, making it highly accessible for further functionalization (e.g., oxidation to acid, conversion to halide).

-

Isomer B (5-tBu-3-CH₂OH): The tert-butyl group at C5 is adjacent to the ring oxygen. This isomer typically exhibits a higher melting point due to increased symmetry and packing efficiency. The C3-hydroxymethyl group is positioned near the ring nitrogen, often facilitating intramolecular H-bonding interactions.

1.2 Comparative Data Profile

| Feature | 3-tert-butyl-5-hydroxymethyl (Isomer A) | 5-tert-butyl-3-hydroxymethyl (Isomer B) |

| Dipole Moment | Lower (Vectors of N-O and substituents partially cancel) | Higher (Vectors often additive) |

| H4 Proton NMR | ||

| NOE Signal | Strong NOE between CH₂OH and H4 | Strong NOE between t-Bu and H4 |

| Synthetic Access | Direct [3+2] Cycloaddition (Nitrile Oxide + Alkyne) | Indirect [3+2] (Ester reduction required) |

| Metabolic Liability | C5-position is metabolically active; CH₂OH is exposed. | C5 is blocked by t-Bu (Metabolically robust). |

Synthetic Divergence: Regiocontrol Strategies

Achieving isomeric purity requires distinct synthetic logic. The [3+2] cycloaddition of nitrile oxides with alkynes is the primary engine for isoxazole construction, but the regioselectivity is governed by the electronic and steric nature of the dipole and dipolarophile.

2.1 Pathway A: Synthesis of the 3-tert-butyl Isomer

Mechanism: Direct 1,3-dipolar cycloaddition. Reaction of tert-butyl nitrile oxide (generated in situ) with propargyl alcohol.

-

Regioselectivity: The oxygen of the nitrile oxide dipole preferentially aligns with the more substituted carbon of the alkyne, but steric bulk dictates that the C-C bond formation occurs at the terminal carbon.

-

Outcome: The bulky tert-butyl group from the nitrile oxide ends up at position 3. The hydroxymethyl group from the alkyne ends up at position 5.

2.2 Pathway B: Synthesis of the 5-tert-butyl Isomer

Mechanism: Inverse demand cycloaddition or Functional Group Interconversion (FGI). Direct synthesis from tert-butyl acetylene and "hydroxymethyl nitrile oxide" is unstable.

-

Strategy: Use ethoxycarbonyl nitrile oxide (stable precursor) + 3,3-dimethyl-1-butyne (tert-butyl acetylene).

-

Outcome: The cycloaddition yields ethyl 5-tert-butylisoxazole-3-carboxylate .

-

Refinement: A subsequent reduction step (LiAlH₄) converts the C3-ester to the C3-methanol.

2.3 Visualizing the Synthetic Logic

Figure 1: Divergent synthetic workflows for accessing specific regioisomers. Note the necessity of a reduction step for Isomer B to ensure high regiochemical fidelity.

Analytical Differentiation (The Self-Validating Protocol)

Relying solely on LC-MS is insufficient as both isomers share the same mass (MW: 155.2 g/mol ). Nuclear Magnetic Resonance (NMR) , specifically Nuclear Overhauser Effect (NOE) spectroscopy, is the definitive method for structural assignment.

3.1 1H-NMR Diagnostic Signals

-

The Ring Proton (H4): This is the singlet appearing between 6.0 and 6.5 ppm.

-

The Distinction:

-

Isomer A (3-tBu): The H4 proton is physically distant from the tert-butyl group.

-

Isomer B (5-tBu): The H4 proton is spatially adjacent to the bulky tert-butyl group.

-

3.2 The NOE Experiment (Gold Standard)

To validate your structure, perform a 1D-NOE difference experiment irradiating the tert-butyl signal (~1.3 ppm).

-

Irradiate t-Bu (1.3 ppm):

-

If you observe a strong enhancement of the aromatic H4 singlet -> You have Isomer B (5-tert-butyl) .

-

If you observe zero enhancement of the aromatic H4 singlet -> You have Isomer A (3-tert-butyl) .

-

-

Irradiate CH₂OH (4.5-4.7 ppm):

-

If you observe enhancement of H4 -> You have Isomer A (H4 is adjacent to the hydroxymethyl).

-

Detailed Experimental Protocols

These protocols are designed for 1-gram scale synthesis.

Protocol A: Synthesis of (3-tert-butylisoxazol-5-yl)methanol

Reagents: Pivalaldehyde oxime (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Propargyl alcohol (1.2 eq), Triethylamine (Et₃N, 1.2 eq), DCM (Solvent).

-

Chlorination: Dissolve pivalaldehyde oxime in DCM at 0°C. Add NCS portion-wise. Stir for 1 hour to form the hydroximoyl chloride. Checkpoint: Solution turns pale yellow.

-

Cycloaddition: Add propargyl alcohol to the mixture.

-

Dipole Generation: Dropwise add Et₃N (diluted in DCM) over 2 hours at 0°C. Note: Slow addition prevents dimerization of the nitrile oxide.

-

Workup: Wash with water, brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc 4:1). The 3,5-isomer is the major product.

Protocol B: Synthesis of (5-tert-butylisoxazol-3-yl)methanol

Reagents: Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq), 3,3-dimethyl-1-butyne (1.2 eq), NaHCO₃ (2.0 eq), LiAlH₄ (1.0 eq).

-

Cycloaddition: Suspend Ethyl 2-chloro-2-(hydroxyimino)acetate and 3,3-dimethyl-1-butyne in EtOAc/H₂O biphasic system. Add solid NaHCO₃. Stir vigorously for 12 hours.

-

Isolation of Ester: Separate organic layer, dry, and concentrate to yield Ethyl 5-tert-butylisoxazole-3-carboxylate .

-

Reduction: Dissolve the ester in dry THF at 0°C. Carefully add LiAlH₄ (powder or solution). Stir for 30 mins.

-

Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[1][2][3]

-

Purification: Recrystallization from Hexane/Ether often suffices due to the high symmetry of the product.

Pharmacological Implications[4][5]

In Fragment-Based Drug Discovery (FBDD), the choice of isomer dictates the vector of the growing chain.

-

GABA-A Receptor Modulation: 3-substituted isoxazoles (like Isomer A precursors) structurally mimic the neurotransmitter GABA (specifically the carboxylate bioisostere). However, for antagonists, the 5-tert-butyl group (Isomer B) often provides superior hydrophobic packing in the orthosteric site, blocking channel opening [1, 2].

-

Metabolic Stability: Isomer B (5-tBu) is generally more metabolically stable. The 5-position of the isoxazole ring is prone to metabolic opening by P450 enzymes. Blocking this position with a tert-butyl group prevents ring scission, whereas Isomer A (5-CH₂OH) leaves the ring more vulnerable to oxidation or conjugation [3].

References

-

Frølund, B., et al. (2002). "Novel class of potent 4-arylalkyl substituted 3-isoxazolol GABA(A) antagonists: synthesis, pharmacology, and molecular modeling." Journal of Medicinal Chemistry. Link

-

Frølund, B., et al. (2005).[4] "Potent 4-aryl- or 4-arylalkyl-substituted 3-isoxazolol GABA(A) antagonists: synthesis, pharmacology, and molecular modeling." Journal of Medicinal Chemistry. Link

-

Pinho e Melo, T. (2005).[5] "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry. Link

-

Organic Syntheses. "Preparation of Esters from Acid Chlorides and t-Butyl Alcohol." (General protocols for steric esters). Link

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. data.epo.org [data.epo.org]

- 3. CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole - Google Patents [patents.google.com]

- 4. Potent 4-aryl- or 4-arylalkyl-substituted 3-isoxazolol GABA(A) antagonists: synthesis, pharmacology, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biolmolchem.com [biolmolchem.com]

Technical Guide: Solubility Data & Thermodynamic Analysis of (3-Tert-butyl-1,2-oxazol-4-yl)methanol

[1]

Executive Summary

This compound (also known as 3-tert-butyl-4-hydroxymethylisoxazole) is a critical heterocyclic building block, featuring a lipophilic tert-butyl group and a polar hydroxymethyl moiety attached to an isoxazole core.[1] This amphiphilic structure dictates a complex solubility profile essential for optimizing purification (crystallization) and reaction kinetics in organic synthesis.[1] This guide provides the structural basis for its solubility, a rigorous experimental protocol for data generation, and the thermodynamic models required to correlate experimental values.

Chemical Profile & Structural Analysis

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | 3-tert-butyl-4-hydroxymethylisoxazole |

| CAS Number | 2243520-63-8 |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.20 g/mol |

| Physical State | White to off-white crystalline solid |

| Structural Features | Isoxazole Ring: Polar, aromatic core.tert-Butyl Group: High lipophilicity, steric bulk.Hydroxymethyl Group: H-bond donor/acceptor.[1][2][3][4][5] |

Predicted Solubility Trends (Expert Assessment)

Based on the "Like Dissolves Like" principle and Functional Group Contribution methods:

-

High Solubility: Lower alcohols (Methanol, Ethanol) due to hydrogen bonding with the hydroxymethyl group; Polar aprotic solvents (DMSO, DMF, Acetone) due to dipole interactions with the isoxazole ring.[1]

-

Moderate Solubility: Esters (Ethyl Acetate) and Ethers (THF, MTBE).[1]

-

Low Solubility: Water (limited by the bulky hydrophobic tert-butyl group) and aliphatic hydrocarbons (n-Hexane, n-Heptane).[1]

Experimental Methodology: Solubility Determination

To generate high-accuracy solubility data (mole fraction,

Protocol: Isothermal Saturation Method (Standard)

This method ensures thermodynamic equilibrium is reached, minimizing kinetic errors.[1]

Reagents:

-

Solute: this compound (Purity > 99.0% by HPLC).[1]

-

Solvents: Analytical grade (Reag. Ph. Eur.) or HPLC grade.[1]

Workflow:

-

Preparation: Add excess solute to 50 mL of the target solvent in a jacketed equilibrium cell.

-

Equilibration: Stir the suspension continuously at the target temperature (

K) for 24–48 hours. -

Settling: Stop stirring and allow the phases to separate isothermally for 2–4 hours.

-

Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation.

-

Quantification: Dilute the aliquot and analyze via HPLC-UV (typically at

nm) or Gravimetric Analysis (evaporation to dryness).[1]

Visualization: Experimental Workflow

Caption: Standardized Isothermal Saturation Workflow for Solubility Determination.

Thermodynamic Modeling Framework

Experimental solubility data (

Modified Apelblat Equation

The most widely used model for non-ideal solutions, accounting for the temperature dependence of the enthalpy of solution.

- : Mole fraction solubility.[1][6]

- : Absolute temperature (K).[1][2][7][8]

- : Empirical model parameters derived via non-linear regression.

(Buchowski-Ksiazczak) Equation

Useful for describing solid-liquid equilibrium based on two parameters:[1]

1- : Parameter related to the non-ideality of the solution.

-

: Enthalpy parameter.[1][8]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - : Melting temperature of the solute (determined via DSC).

Thermodynamic Parameters

The dissolution process is characterized by the Apparent Standard Enthalpy (

Typically, dissolution of isoxazole alcohols is endothermic (

Visualization: Thermodynamic Logic

Caption: Data processing flow from raw solubility measurements to process design parameters.

Representative Data Structure

When documenting the solubility of this compound, structure your data tables as follows to ensure utility for process engineers.

Table 1: Experimental Mole Fraction Solubility (

| Solvent | 278.15 K | 288.15 K | 298.15 K | 308.15 K | 318.15 K |

| Methanol | |||||

| Ethanol | ... | ... | ... | ... | ...[1] |

| Acetone | ... | ... | ... | ... | ...[1][8][9] |

| Ethyl Acetate | ... | ... | ... | ... | ...[1][8][9] |

| Water | (Lowest) | ... | ... | ... | ... |

Note: Solubility generally increases with temperature.[1][8] Methanol often exhibits the highest solubility for this class of compounds due to optimal polarity matching.

References

-

Compound Identification

-

Methodology (Thermodynamic Modeling)

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]

-

Buchowski, H., & Ksiazczak, A. (1980).[1] Solubility and hydrogen bonding.[1][8] Part I. Solubility of 4-nitro-5-methylimidazole in organic solvents. Polish Journal of Chemistry, 54, 2517.[1]

-

-

Structural Analog Data (Reference)

Sources

- 1. Cystine (CAS 56-89-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chemscene.com [chemscene.com]

- 3. tert-Butyl 3-[5-(3-methyl-5-isoxazolyl)-2-(methylsulfonyl)-4-pyrimidinyl]-1-piperidinecarboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. srdata.nist.gov [srdata.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. US6156896A - Fluorous reaction and separation systems - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Measurements, Thermodynamic Modeling, and a Hydrogen Bonding Study on the Solubilities of Metoprolol Succinate in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. csustan.edu [csustan.edu]

The Tert-Butyl Isoxazole Moiety: A Bioisosteric Linchpin in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the intricate chess game of drug design, where minute structural modifications can dictate the success or failure of a therapeutic candidate, the strategic deployment of bioisosteres is paramount. This guide delves into the nuanced world of the tert-butyl isoxazole moiety, a heterocyclic scaffold that has emerged as a powerful tool for medicinal chemists. We will dissect its role as a versatile bioisostere, primarily for amides and carboxylic acids, and explore how its unique combination of steric bulk, electronic properties, and metabolic stability can be leveraged to overcome common drug development hurdles. Through a blend of theoretical principles, practical case studies, and detailed experimental protocols, this document aims to equip researchers with the knowledge to rationally incorporate this valuable motif into their drug discovery programs, thereby enhancing potency, selectivity, and pharmacokinetic profiles.

Introduction: The Bioisosteric Gambit

Bioisosterism, the interchange of atoms or groups of atoms within a molecule that results in a new compound with broadly similar biological activity, is a cornerstone of modern medicinal chemistry.[1][2] This strategy is not merely about swapping one functional group for another of a similar size; it is a sophisticated approach to fine-tune the physicochemical and pharmacological properties of a lead compound. The goal is to enhance desired attributes—such as potency, selectivity, and metabolic stability—while mitigating undesirable ones like toxicity or poor pharmacokinetics.[3]

The amide bond, a ubiquitous feature in bioactive molecules, presents a classic challenge. While its hydrogen bonding capabilities are often crucial for target engagement, it is also susceptible to enzymatic hydrolysis, which can limit oral bioavailability and duration of action.[3][4] Similarly, the carboxylic acid group, essential for the pharmacophore of many drugs, can lead to poor membrane permeability and rapid metabolism.[5]

This guide focuses on a particularly effective, yet perhaps underutilized, bioisosteric pairing: the use of the tert-butyl isoxazole moiety to mimic and replace amides and carboxylic acids. We will explore the causality behind this strategic choice, from the fundamental physicochemical properties of this scaffold to its real-world application in successful drug discovery programs.

The Tert-Butyl Isoxazole Scaffold: A Profile

The power of the tert-butyl isoxazole moiety lies in the synergistic interplay of its two components: the sterically demanding tert-butyl group and the electronically distinct isoxazole ring.

The Role of the Tert-Butyl Group

The tert-butyl group is a common motif in drug design, often employed to:

-

Provide Steric Hindrance: Its bulky nature can shield adjacent functional groups from metabolic enzymes, thereby enhancing metabolic stability.[6][7]

-

Increase Lipophilicity: This non-polar group can significantly increase the lipophilicity of a molecule, which can be modulated to optimize membrane permeability and target engagement.[8]

-

Enhance Potency: In some cases, the tert-butyl group can occupy a specific hydrophobic pocket within a target protein, leading to a significant increase in binding affinity.[7]

However, the tert-butyl group is not without its liabilities. It is often a site of metabolic oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated and subsequently carboxylated metabolites, which can result in rapid clearance.[7]

The Isoxazole Ring: More Than Just a Linker

The isoxazole ring is a five-membered heterocycle with a unique set of properties that make it an attractive component in drug design:[9]

-

Metabolic Stability: The isoxazole ring itself is generally considered to be metabolically robust, although cleavage of the N-O bond can occur under certain enzymatic conditions.[2]

-

Modulation of Physicochemical Properties: The isoxazole ring can influence the pKa of adjacent functional groups and act as a hydrogen bond acceptor.[10]

-

Versatile Chemistry: The isoxazole ring can be readily synthesized and functionalized, allowing for the exploration of a wide range of chemical space.

When combined, the tert-butyl group and the isoxazole ring create a scaffold with a unique profile that can effectively address the shortcomings of traditional amide and carboxylic acid functionalities.

The Tert-Butyl Isoxazole as a Bioisostere

Mimicking the Amide Bond

The tert-butyl isoxazole moiety can serve as a non-classical bioisostere of an amide bond, particularly a tertiary amide. The rationale for this replacement is multifaceted:

-

Improved Metabolic Stability: By replacing the hydrolytically labile amide bond with the more stable isoxazole ring, the metabolic lifetime of the drug candidate can be significantly extended.[11]

-

Conformational Constraint: The rigid isoxazole ring can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target.

-

Modulation of Hydrogen Bonding: While the isoxazole ring lacks the hydrogen bond donating capability of a secondary amide, the nitrogen and oxygen atoms can act as hydrogen bond acceptors, preserving key interactions with the target.[3]

A Surrogate for the Carboxylic Acid Group

The 3-hydroxyisoxazole moiety is a well-established bioisostere for the carboxylic acid group, exhibiting similar acidity and planar geometry.[12] The incorporation of a tert-butyl group at the 5-position of the isoxazole ring can further refine the properties of this carboxylic acid mimic:

-

Increased Lipophilicity: The tert-butyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability, a common challenge for acidic compounds.[5][8]

-

Fine-tuning of Acidity: The electronic properties of the tert-butyl group can subtly influence the pKa of the 3-hydroxyisoxazole, allowing for precise optimization of the molecule's ionization state at physiological pH.

Case Study: N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Analogs as Potent FLT3 Inhibitors

A compelling example of the successful application of the tert-butyl isoxazole moiety is in the development of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[1][13]

The lead compound, AC220 (Quizartinib), features a central N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea core.[13] The strategic inclusion of the tert-butyl isoxazole was instrumental in achieving the desired pharmacological profile.

Rationale for the Tert-Butyl Isoxazole Moiety in FLT3 Inhibitors

In the development of this class of inhibitors, the tert-butyl isoxazole moiety was found to be crucial for:

-

Potency and Selectivity: The tert-butyl group likely occupies a key hydrophobic pocket in the ATP-binding site of FLT3, contributing significantly to the high potency of these inhibitors. The isoxazole ring serves as a rigid scaffold to correctly orient the urea and phenylurea substituents for optimal interactions with the kinase.

-

Favorable Pharmacokinetics: AC220 exhibits a desirable pharmacokinetic profile, including good oral bioavailability, which is in part attributed to the overall physicochemical properties imparted by the tert-butyl isoxazole moiety.[1][13] The metabolic stability of the isoxazole ring and the steric shielding provided by the tert-butyl group likely contribute to its favorable in vivo behavior.

Data Presentation: Pharmacokinetic Profile of a Tert-Butyl Isoxazole-Containing FLT3 Inhibitor

| Parameter | Value |

| Oral Bioavailability (Rat) | Acceptable (Specific value not disclosed)[1] |

| Aqueous Solubility | Acceptable[1] |

| In Vivo Efficacy | Complete tumor regression in a xenograft model[1] |

Table 1: Pharmacokinetic and Efficacy Data for a Representative N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea FLT3 Inhibitor.[1]

This data underscores the potential of the tert-butyl isoxazole scaffold to yield compounds with favorable in vivo properties.

Experimental Protocols

To facilitate the exploration of this valuable scaffold, we provide detailed, step-by-step methodologies for the synthesis of a key building block and its elaboration into a drug-like molecule.

Synthesis of 3-Amino-5-tert-butylisoxazole

This versatile intermediate is a crucial starting point for the synthesis of a wide range of tert-butyl isoxazole derivatives.

Protocol:

-

Reaction Setup: To a solution of pivaloylacetonitrile (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water, add a base like sodium hydroxide (1.1 equivalents).

-

Hydroxylamine Addition: Prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) in water. Add this solution to the reaction mixture.

-

pH Control (Critical Step): Immediately after the addition of hydroxylamine, adjust the pH of the reaction mixture to between 6.0 and 7.0 using an acid such as hydrochloric acid. Maintaining this pH range is crucial for maximizing the yield of the desired 3-amino isomer.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-amino-5-tert-butylisoxazole.

Synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Derivatives (General Procedure)

This protocol outlines the general steps for coupling the 3-amino-5-tert-butylisoxazole core with a substituted aniline to form the urea linkage present in the FLT3 inhibitors.

Protocol:

-

Formation of the Isocyanate or Carbamate Intermediate:

-

Method A (Phosgene equivalent): To a solution of the desired substituted aniline (1 equivalent) in an aprotic solvent like dichloromethane, add a phosgene equivalent such as triphosgene (0.4 equivalents) and a non-nucleophilic base like triethylamine (2.2 equivalents) at 0 °C. Stir the reaction at room temperature until the formation of the isocyanate is complete (monitor by TLC or IR spectroscopy).

-

Method B (Carbamate formation): React the aniline with a chloroformate, such as phenyl chloroformate, in the presence of a base to form a carbamate intermediate.

-

-

Urea Formation: To the solution containing the in situ generated isocyanate or the isolated carbamate, add 3-amino-5-tert-butylisoxazole (1 equivalent).

-

Reaction Monitoring and Completion: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like dichloromethane. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivative.

Visualization of Key Concepts

Bioisosteric Replacement Strategy

Caption: Bioisosteric replacement of amides and carboxylic acids with a tert-butyl isoxazole moiety to improve drug-like properties.

Synthetic Workflow for Tert-Butyl Isoxazole Derivatives

Caption: General synthetic workflow for the preparation of N,N'-disubstituted ureas containing a tert-butyl isoxazole core.

Conclusion and Future Perspectives

The tert-butyl isoxazole moiety is a testament to the power of rational drug design. By combining the steric and electronic properties of its constituent parts, this scaffold provides a robust solution to some of the most persistent challenges in medicinal chemistry. Its ability to act as a metabolically stable and conformationally constrained bioisostere for amides and carboxylic acids makes it an invaluable tool for optimizing lead compounds.

The successful development of FLT3 inhibitors like Quizartinib showcases the real-world impact of this strategy. As our understanding of target biology and drug metabolism continues to evolve, we can expect to see the tert-butyl isoxazole moiety deployed in increasingly sophisticated ways. Future research will likely focus on:

-

Exploring Novel Substitution Patterns: Further functionalization of the isoxazole ring and the tert-butyl group could lead to the discovery of new chemical space with unique pharmacological properties.

-

Application in New Therapeutic Areas: The favorable properties of this scaffold, particularly its potential for CNS penetration, make it an attractive candidate for the development of drugs targeting neurological disorders.[14]

-

Development of Novel Synthetic Methodologies: Greener and more efficient synthetic routes to tert-butyl isoxazole derivatives will further accelerate their adoption in drug discovery programs.

References

- A review on bioactive heterocycles for treating neurodegenerative disorders. (n.d.). International Journal of Advanced Academic Studies.

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Chemical Health Risks.

- Lecture Notes: Session 5 - Physicochemical Properties: Bioisosterism. (n.d.). SNS Courseware.

-

Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. (2015). ChemMedChem. [Link]

- Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. (2020). European Journal of Medicinal Chemistry.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). Journal of Medicinal Chemistry.

- Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (2020). Molecules.

-

Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. (2015). Bioorganic & Medicinal Chemistry. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). Journal of Medicinal Chemistry. [Link]

-

Bioisosteric Replacements. (2021). Chemspace. [Link]

-

Metabolism of t-butyl groups in drugs. (2022). Hypha Discovery. [Link]

-

Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

-

Recent developments in the practical application of novel carboxylic acid bioisosteres. (2022). CORA. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Advances. [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). DrugHunter. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). Journal of Medicinal Chemistry. [Link]

- Bioisosterism: A Rational Approach in Drug Design. (1996). Chemical Reviews.

-

Recent developments in the practical application of novel carboxylic acid bioisosteres. (2022). CORA. [Link]

-

Acid Bioisosteres. (2022). Cambridge MedChem Consulting. [Link]

-

Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2022). Molecules. [Link]

-

Structure Property Relationships of Carboxylic Acid Isosteres. (2016). Journal of Medicinal Chemistry. [Link]

- Isosteres and bioisosteres. (n.d.). University of Nottingham.

-

Bioisosteres that influence metabolism. (2022). Hypha Discovery. [Link]

-

Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][10][14]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). Journal of Medicinal Chemistry. [Link]

- Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. (2004).

-

In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. (2003). Drug Metabolism and Disposition. [Link]

- One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. (2011). Letters in Organic Chemistry.

-

Design, Synthesis, SwissADME Profile DFT Studies, in vitro and in silico Anti-diabetic Potential of Novel Amide Derivatives Based on Bis((4-amino-4-oxobutanoyl)oxy) Zinc Scaffold. (2025). Letters in Drug Design & Discovery. [Link]

-

The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. (2025). Preprints.org. [Link]

-

Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2021). Journal of Medicinal Chemistry. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. (2021). Molecules. [Link]

-

tert-Butyl carbamate. (2016). Acta Crystallographica Section E: Crystallographic Communications.

Sources

- 1. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. DSpace [cora.ucc.ie]

- 6. CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica [cymitquimica.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. snscourseware.org [snscourseware.org]

- 11. drughunter.com [drughunter.com]

- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Commercial Suppliers and Price of (3-Tert-butyl-1,2-oxazol-4-yl)methanol

The following technical guide provides an in-depth analysis of the commercial landscape, pricing dynamics, and synthesis challenges associated with (3-Tert-butyl-1,2-oxazol-4-yl)methanol .

A Strategic Sourcing & Technical Guide for Drug Development

Executive Summary

This compound (CAS: 1239465-21-4 ) is a specialized heterocyclic building block used primarily in medicinal chemistry to introduce a lipophilic, metabolically stable isoxazole scaffold.[1] Unlike common commodity chemicals, this compound is a Tier-3 Specialty Intermediate , characterized by limited "spot" availability and significant regiochemical challenges during synthesis.

Current market analysis indicates that while catalog listings exist, bulk procurement often requires Make-to-Order (MTO) agreements.[1] The compound's value lies in its specific substitution pattern: the tert-butyl group at position 3 provides steric bulk and lipophilicity, while the hydroxymethyl group at position 4 serves as a versatile handle for further functionalization (e.g., conversion to aldehydes, halides, or amines).

Chemical Profile & Identification

Precise identification is critical to avoid confusion with the more common 5-substituted regioisomers.

| Attribute | Specification |

| Chemical Name | This compound |

| Synonyms | (3-tert-butylisoxazol-4-yl)methanol; 3-tert-Butyl-4-hydroxymethylisoxazole |

| CAS Number | 1239465-21-4 |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| SMILES | CC(C)(C)c1noc(CO)c1 |

| Key Physical Property | White to off-white solid (typically); low melting point.[1][2][3] |

Supply Chain & Pricing Landscape

Supplier Tiers

The supply chain for this isoxazole derivative is fragmented. It is rarely held in multi-kilogram stock by major distributors (e.g., Sigma-Aldrich) and is typically sourced from specialized heterocyclic synthesis houses.

-

Tier 1 (Catalog Aggregators): Companies like MolPort , ChemSpace , and eMolecules list the compound but often act as intermediaries for smaller synthesis labs.

-

Tier 2 (Originators/CROs): Enamine , Combi-Blocks , WuXi AppTec , and Accel Scientific are the most likely to have actual stock or a validated synthesis route.

-

Tier 3 (Custom Synthesis): For quantities >100g, custom synthesis is the standard procurement route due to the regioselectivity difficulty (see Section 4).

Price Analysis (Q1 2026 Estimates)

Pricing is highly volume-dependent and volatile due to the batch-wise nature of production.

| Scale | Estimated Price Range (USD) | Availability | Lead Time |

| Research (100 mg) | $85 - $150 | Moderate | 1-2 Weeks |

| Pilot (1 g) | $250 - $450 | Low | 2-4 Weeks |

| Bulk (10 g+) | $1,800 - $3,000 | Very Low (MTO) | 6-8 Weeks |

Strategic Note: The high price per gram (

50/g) reflects the "Regioselectivity Premium."[1] The 3,4-substitution pattern is thermodynamically less favored in standard cycloaddition reactions than the 3,5-pattern.

Technical Analysis: The Synthesis Challenge

Understanding the synthesis is crucial for evaluating supplier capability. The high cost of this compound stems directly from the difficulty in achieving the 3-tert-butyl-4-substituted architecture.[1]

The Regioselectivity Problem

The most common route to isoxazoles is the [3+2] Cycloaddition of a nitrile oxide with an alkyne.

-

Standard Reaction: Reacting tert-butyl nitrile oxide with propargyl alcohol typically yields the 5-hydroxymethyl isomer (steric and electronic control).[1]

-

Target Reaction: To get the 4-hydroxymethyl isomer, one must reverse this selectivity or use a pre-functionalized beta-keto ester route.[1]

Preferred Synthesis Pathway (Beta-Keto Ester Route)

To ensure the correct position of the substituents, a stepwise condensation approach is preferred over direct cycloaddition.

-

Starting Material: Methyl 4,4-dimethyl-3-oxopentanoate (Pivaloyl acetate).[1]

-

Formylation: Reaction with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) creates an enaminone intermediate.[1]

-

Cyclization: Reaction with Hydroxylamine (NH₂OH).

-

Critical Step: The regiochemistry here is determined by the nucleophilic attack. The hard oxygen of hydroxylamine attacks the hard carbonyl, leading to the 5-tert-butyl isomer (undesired).[1]

-

Correction: To get the 3-tert-butyl-4-ester, specialized conditions or specific precursors (e.g., alpha-formylation of the nitrile) are required.[1]

-

Visualizing the Synthesis Logic:

Figure 1: The regioselectivity bifurcation in isoxazole synthesis. The target 4-isomer requires specific catalytic control or alternative cyclization strategies, driving up cost.[1]

Procurement Strategy & Recommendations

For researchers requiring >1g of material, "blind" catalog ordering is risky due to potential isomer mislabeling.

Quality Control Checklist (The "Self-Validating" Protocol)

Before accepting a batch, request and verify the following data to ensure you have the 4-isomer and not the 5-isomer :

-

1H NMR Shift Analysis:

-

Isoxazole Ring Proton: In the 3,5-disubstituted isomer, the ring proton (at C4) typically appears upfield (~6.0-6.5 ppm). In the 3,4-disubstituted target , the ring proton (at C5) is adjacent to Oxygen and appears significantly downfield (~8.0-8.5 ppm ).

-

Pass Criteria: Look for a singlet >8.0 ppm.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

If the structure is correct (3-tBu, 4-CH2OH), you should observe NOE correlations between the tert-butyl group and the methylene protons of the hydroxymethyl group.

-

In the 5-isomer, these groups are too far apart (separated by the ring proton) to show strong NOE.

-

Recommended Sourcing Workflow

-

Initial Search: Query CAS 1239465-21-4 on ChemSpace or SciFinder.[1]

-

Verification: Contact the supplier (e.g., Combi-Blocks or Enamine) and explicitly ask: "Can you provide the 1H NMR showing the C5-H peak shift to confirm it is not the 5-isomer?"[1]

-

Backup Plan: If the alcohol is unavailable, search for the corresponding Ester (Ethyl 3-tert-butylisoxazole-4-carboxylate) or Acid .[1] These are often more stable and can be reduced to the alcohol in one step using LiAlH4 or DIBAL-H in your own lab.[1]

References

-

Accel Scientific. Product Catalog: this compound (CAS 1239465-21-4).[1] Retrieved from

-

PubChem. Compound Summary: Isoxazole Derivatives. National Library of Medicine. Retrieved from

-

Enamine. Heterocyclic Building Blocks: Isoxazoles. Retrieved from

-

Combi-Blocks. Catalog Search: 3-tert-butylisoxazole.[1] Retrieved from [1]

-

Pinho e Melo, T. M. (2005). Recent Advances in the Synthesis of Isoxazoles.[4] Current Organic Chemistry. (Contextual grounding for cycloaddition regioselectivity).

Sources

Technical Guide: Safety & Handling of (3-Tert-butyl-1,2-oxazol-4-yl)methanol

This guide serves as a comprehensive technical resource for researchers and drug development professionals working with (3-Tert-butyl-1,2-oxazol-4-yl)methanol . It synthesizes safety data, chemical properties, and experimental protocols into a self-validating workflow.

CAS Registry Number: 78934-73-3 Synonyms: (3-tert-butylisoxazol-4-yl)methanol; 4-(Hydroxymethyl)-3-tert-butylisoxazole

Executive Summary: The Isoxazole Scaffold

This compound is a critical heterocyclic building block in medicinal chemistry. The isoxazole ring serves as a bioisostere for carboxylic acids and esters, often improving metabolic stability and lipophilicity in drug candidates. The tert-butyl group at the C3 position provides steric bulk, preventing metabolic oxidation of the ring and enhancing receptor subtype selectivity (e.g., in GABA-A receptor ligands).

This guide prioritizes the safe manipulation of this compound, addressing its specific hazards as a functionalized primary alcohol and its reactivity in downstream synthesis.

Chemical Identity & Physical Properties

Note: Specific experimental constants for this CAS are limited in public registries. Values below represent high-confidence predictions based on structural analogs (SAR) and standard isoxazole chemistry.

| Property | Data / Prediction | Mechanistic Insight |

| Molecular Formula | C₈H₁₃NO₂ | |

| Molecular Weight | 155.19 g/mol | Low MW facilitates fragment-based drug design. |

| Physical State | Solid (Low melting) | Likely a white to off-white crystalline solid or viscous oil depending on purity. |

| Melting Point | 50–80 °C (Predicted) | The tert-butyl group disrupts crystal packing compared to methyl analogs, lowering MP. |

| Boiling Point | ~260–280 °C (Predicted) | High BP due to hydrogen bonding (hydroxyl group) and polarity of the isoxazole ring. |

| Solubility | DMSO, Methanol, DCM, EtOAc | The tert-butyl group confers significant lipophilicity; poor water solubility is expected. |

| pKa | ~14 (Alcohol -OH) | Typical primary alcohol acidity; can be deprotonated by NaH or KOtBu. |

Hazard Identification (GHS Classification)

While specific toxicological data (LD50) for this isomer is rare, it must be handled as a functionalized isoxazole . Isoxazoles can exhibit biological activity; therefore, strict containment is required.

Core Hazards (GHS)

-

Signal Word: WARNING

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Mechanistic Toxicology

-

Metabolic Activation: The isoxazole ring is generally stable, but the primary alcohol can be oxidized in vivo to the corresponding aldehyde or carboxylic acid. Isoxazole carboxylic acids can be excitotoxic (glutamate analogs), though the bulky tert-butyl group likely mitigates this risk by preventing receptor binding.

-

Skin Absorption: The lipophilic tert-butyl moiety enhances dermal penetration. Always wear nitrile gloves (minimum 0.11 mm thickness) to prevent systemic absorption.

Safe Handling & Storage Protocols

Storage Integrity

-

Temperature: Store at 2–8 °C . While chemically stable, keeping it cold prevents slow oxidation of the alcohol function to the aldehyde.

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The isoxazole ring is electron-deficient, but the alcohol is susceptible to air oxidation over long periods.

-

Hygroscopicity: Moderately hygroscopic. Store in a desiccator.

Emergency Response Logic

-

Eye Contact: Flush immediately. The compound is lipophilic; water solubility is low, so prolonged flushing (15+ min) is necessary to mechanically remove the substance.

-